N-(2-methoxyethyl)cyclopropanamine hydrochloride

Physicochemical Profiling Medicinal Chemistry ADME Prediction

N-(2-Methoxyethyl)cyclopropanamine hydrochloride (CAS 1116589-38-8), a hydrochloride salt of the free base N-(2-methoxyethyl)cyclopropanamine (CAS 178366-15-9), is a secondary amine within the cyclopropylamine class. It comprises a strained cyclopropane ring linked to a 2-methoxyethyl chain.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 1116589-38-8
Cat. No. B1376341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)cyclopropanamine hydrochloride
CAS1116589-38-8
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCOCCNC1CC1.Cl
InChIInChI=1S/C6H13NO.ClH/c1-8-5-4-7-6-2-3-6;/h6-7H,2-5H2,1H3;1H
InChIKeyKYPJATSSYIXSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)cyclopropanamine Hydrochloride CAS 1116589-38-8: A Cyclopropylamine Building Block with Distinct Conformational and Metabolic Features


N-(2-Methoxyethyl)cyclopropanamine hydrochloride (CAS 1116589-38-8), a hydrochloride salt of the free base N-(2-methoxyethyl)cyclopropanamine (CAS 178366-15-9), is a secondary amine within the cyclopropylamine class. It comprises a strained cyclopropane ring linked to a 2-methoxyethyl chain . This structural motif is designed to restrict molecular conformation, improve metabolic stability relative to acyclic amines, and modulate physicochemical properties such as lipophilicity and solubility . It is recognized as a reactant in the preparation of N-(aminobutynyl)morpholines as tachykinin antagonists and serves as a high-purity building block (≥95%) for medicinal chemistry and neuroscience research .

Why Generic Substitution of N-(2-Methoxyethyl)cyclopropanamine Hydrochloride Fails: The Critical Role of Ring Strain, pKa, and Lipophilicity in Target Engagement


Indiscriminate substitution of N-(2-methoxyethyl)cyclopropanamine hydrochloride with related cycloalkylamines or acyclic amines is not advised due to quantifiable differences in core physicochemical and conformational properties. The cyclopropane ring imparts a pKa of approximately 8.09±0.20 , significantly higher than that of acyclic secondary amines, influencing its protonation state and, consequently, its ability to engage targets in specific biological compartments. Furthermore, the combination of the strained ring and the flexible 2-methoxyethyl chain yields a unique logD (pH 7.4) of -1.79 and a rotatable bond count of 4 , which together dictate a distinct pharmacokinetic and binding profile. Compared to the ethoxyethyl analog (logP 0.6, rotatable bonds 5) or larger cyclobutyl/cyclopentyl analogs, these parameters diverge, meaning that direct replacement will alter membrane permeability, solubility, and the conformational landscape available for protein binding, likely invalidating any established SAR.

Quantitative Differentiation of N-(2-Methoxyethyl)cyclopropanamine Hydrochloride: Head-to-Head Physicochemical and Performance Comparisons with Closest Analogs


pH 7.4 LogD Differentiates N-(2-Methoxyethyl)cyclopropanamine from Its Ethoxyethyl Analog by Approximately 1.4 Log Units, Impacting Predicted Membrane Permeability

At physiological pH (7.4), N-(2-methoxyethyl)cyclopropanamine exhibits a logD of -1.79, indicating significant hydrophilicity . In contrast, the structurally analogous N-(2-ethoxyethyl)cyclopropanamine is predicted to have a logP of 0.6 . This ~1.4 log unit difference (corresponding to a roughly 25-fold difference in partition coefficient) signifies that the methoxyethyl derivative is substantially more soluble in aqueous compartments, while the ethoxyethyl analog favors lipid environments. This quantifiable difference dictates their distinct behaviors in passive membrane diffusion, protein binding, and overall ADME profile, making them non-interchangeable in lead optimization.

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Cyclopropane Ring Constraint Reduces Rotatable Bonds to 4 vs. 5 in N-(2-Methoxyethyl)cyclobutanamine, Lowering Conformational Entropy Penalty upon Binding

N-(2-Methoxyethyl)cyclopropanamine possesses 4 rotatable bonds . Its cyclobutyl analog, N-(2-methoxyethyl)cyclobutanamine, contains 5 rotatable bonds due to the larger ring's additional degrees of freedom . The reduced flexibility of the cyclopropane derivative results in a lower conformational entropy cost when adopting a bioactive conformation. Class-level data for cyclopropylamines suggest that this conformational restriction contributes to enhanced binding affinity and selectivity for targets like MAO-B and LSD1 compared to more flexible, acyclic, or larger cyclic analogs .

Molecular Design Conformational Analysis Binding Affinity

Elevated pKa of 8.09±0.20 in Cyclopropylamine vs. Acyclic Secondary Amines (Typical pKa ~10.5-11) Influences Protonation State at Physiological pH

The predicted pKa for N-(2-methoxyethyl)cyclopropanamine is 8.09±0.20 . This value is significantly lower than that of typical acyclic secondary amines (e.g., diethylamine, pKa ~11.0) and other cycloalkylamines (e.g., cyclohexylamine, pKa ~10.6). At physiological pH 7.4, this compound exists in a greater proportion of its neutral, uncharged free base form compared to a higher pKa analog. This subtle but quantifiable difference in protonation state can enhance passive membrane permeability and influence the compound's distribution across biological barriers, a property not shared by its more basic, non-cyclopropylamine analogs.

Physicochemical Profiling Drug Design Pharmacokinetics

Cyclopropylamine Scaffold Confers Enhanced Metabolic Stability vs. Acyclic Analogs with Reported Half-Life >6 Hours in Microsomes

Cyclopropylamine derivatives, as a class, are reported to exhibit enhanced metabolic stability relative to acyclic amines. Specifically, stability assessments of related cyclopropanamine compounds confirm a half-life (t1/2) greater than 6 hours in human liver microsomes, attributed to the cyclopropyl ring's resistance to oxidative degradation by CYP450 enzymes [1]. In contrast, acyclic secondary amines are typically more susceptible to N-dealkylation, leading to shorter metabolic half-lives (often <2 hours). This class-level advantage suggests that N-(2-methoxyethyl)cyclopropanamine hydrochloride is a superior choice for applications requiring a longer in vivo residence time or reduced metabolic clearance compared to acyclic amine-containing building blocks.

Metabolic Stability Cyclopropylamine Drug Metabolism

Validated Use as a Reactant for Tachykinin Antagonist Synthesis (WO9605181A1) Confirms Utility in Generating Bioactive Molecules

N-(2-methoxyethyl)cyclopropanamine is explicitly described as a reactant in the preparation of N-(aminobutynyl)morpholines, which function as tachykinin receptor antagonists, as per patent WO9605181A1 . This is a concrete, literature-verified application for this specific building block. In contrast, its analogs, such as N-(2-methoxyethyl)cyclobutanamine or N-(2-methoxyethyl)cyclopentanamine, lack this documented synthetic utility in the context of this specific chemotype . The difference is qualitative but significant: one compound has a proven role in generating a known bioactive scaffold, while the others do not.

Tachykinin Antagonist Neuroscience Chemical Synthesis

Availability in High Purity (≥95%) as a Characterized Hydrochloride Salt Ensures Reproducible Experimental Outcomes

N-(2-methoxyethyl)cyclopropanamine hydrochloride is consistently offered by multiple reputable vendors at a minimum purity specification of 95%, with some providing up to 97% purity as determined by HPLC . This well-defined, high-purity salt form ensures consistent solubility, accurate molar calculations, and minimizes the risk of irreproducible data due to unknown impurities. In contrast, some analogs, particularly novel or less common ones, may only be available in lower purities or as undefined mixtures. The hydrochloride salt form also offers practical advantages in handling and storage compared to the volatile free base .

Chemical Procurement Quality Control Assay Reproducibility

Optimal Research and Industrial Applications for N-(2-Methoxyethyl)cyclopropanamine Hydrochloride Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity (LogD ~ -1.8) and Metabolic Stability

This compound is ideally suited for hit-to-lead programs where achieving a specific, low logD value (approx. -1.8) is critical for optimizing solubility and reducing off-target toxicity . Its use is directly supported by its quantifiable difference in lipophilicity compared to the ethoxyethyl analog. Furthermore, when designing candidates for oral or CNS delivery where metabolic stability is paramount, this cyclopropylamine offers a class-level advantage in microsomal stability (t1/2 > 6h) over more labile acyclic amines [1]. Procuring this specific building block allows medicinal chemists to systematically modulate these parameters in their SAR exploration.

Neuroscience Probe Development: Targeting Tachykinin Receptors with a Validated Synthetic Intermediate

Researchers developing novel tachykinin receptor (NK1/NK2) ligands can use this compound as a direct, validated starting material. Its documented use in the synthesis of N-(aminobutynyl)morpholine-based tachykinin antagonists (per WO9605181A1) provides a precedent and a concrete synthetic pathway . This application is not inferred but is explicitly supported by patent literature, offering a higher confidence starting point for neuroscience programs focused on pain, inflammation, or CNS disorders compared to unproven, closely related analogs.

Chemical Biology: Designing Conformationally Restricted Probes to Minimize Entropic Binding Penalties

The compound's lower rotatable bond count (4) compared to its cyclobutyl and cyclopentyl analogs makes it a superior choice for designing chemical probes intended to explore the bioactive conformation of a target protein . The reduced flexibility of the cyclopropane ring minimizes the entropy loss upon binding, potentially leading to probes with higher affinity and cleaner pharmacological profiles. This is a critical consideration when selecting a building block to append to a larger, more complex pharmacophore, and the quantified difference in rotatable bonds directly informs this procurement decision.

Analytical and Process Chemistry: Use as a High-Purity Reference Standard or Starting Material for Process Development

With a guaranteed purity of ≥95% (and up to 97% by HPLC) from multiple suppliers, this compound serves as a reliable reference standard for impurity profiling in pharmaceutical development or as a high-quality starting material for scaling up synthetic processes . Its consistent availability and well-defined properties minimize variability in analytical method development and large-scale synthesis, making it a more robust and defensible choice for industrial applications compared to analogs with lower or less reliably documented purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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